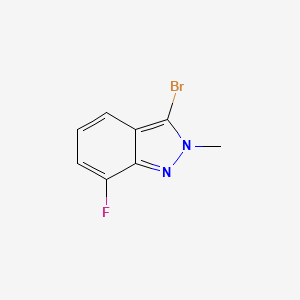
1-(4-Hydroxycyclohexyl)ethanone
概要
説明
1-(4-Hydroxycyclohexyl)ethanone is an organic compound with the molecular formula C8H14O2. It is also known by its systematic name, 4-Hydroxy-1-acetyl-cyclohexane. This compound features a cyclohexane ring substituted with a hydroxy group at the 4-position and an ethanone group at the 1-position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Hydroxycyclohexyl)ethanone can be synthesized through several methods. One common synthetic route involves the hydroxylation of 1-ethynylcyclohexanol followed by the addition of ethanone. The reaction typically employs hydroxylamine in the presence of a solvent like 2-methyl-1-propanol under reflux conditions . The reaction mixture is then cooled, and the product is crystallized from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 1-ethynylcyclohexanol followed by acetylation. This process is optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Hydroxycyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a halide.
Major Products
Oxidation: 4-Keto-1-acetyl-cyclohexane or 4-carboxy-1-acetyl-cyclohexane.
Reduction: 1-(4-Hydroxycyclohexyl)ethanol.
Substitution: 1-(4-Halocyclohexyl)ethanone.
科学的研究の応用
1-(4-Hydroxycyclohexyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Hydroxycyclohexyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, while the ethanone group can participate in various chemical reactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-(4-Hydroxycyclohexyl)methanol: Similar structure but with a methanol group instead of an ethanone group.
4-Hydroxycyclohexanone: Lacks the ethanone group at the 1-position.
1-(4-Hydroxyphenyl)ethanone: Contains a phenyl ring instead of a cyclohexane ring.
Uniqueness
1-(4-Hydroxycyclohexyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxy group and an ethanone group on a cyclohexane ring makes it a valuable intermediate in various synthetic pathways.
特性
IUPAC Name |
1-(4-hydroxycyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(9)7-2-4-8(10)5-3-7/h7-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQMPWYKOPGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B7964565.png)
![4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B7964566.png)








